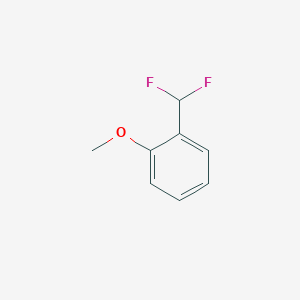

1-(Difluoromethyl)-2-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8F2O |

|---|---|

Molecular Weight |

158.14 g/mol |

IUPAC Name |

1-(difluoromethyl)-2-methoxybenzene |

InChI |

InChI=1S/C8H8F2O/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,8H,1H3 |

InChI Key |

WWEUIZYTBGFTAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Difluoromethylation Reactions Pertaining to 1 Difluoromethyl 2 Methoxybenzene Synthesis

Unraveling Reaction Pathways

The formation of the aryl-CF₂H bond can be accomplished through several fundamental pathways, including those that proceed via radical intermediates, anionic species, or transition metal-mediated catalytic cycles.

Radical difluoromethylation has emerged as a powerful strategy for C-H functionalization and the formation of C-C bonds. rsc.orgresearchgate.netresearchgate.net These reactions typically involve the generation of the difluoromethyl radical (•CF₂H) from a suitable precursor.

One prominent mechanism involves the generation of •CF₂H from sources like difluoroacetic acid (CF₂HCOOH) or difluoromethylborates, often initiated by photoredox catalysis or a chemical oxidant. beilstein-journals.orgacs.org For a substrate like 2-methoxyanisole (guaiacol), the generated •CF₂H radical could add to the aromatic ring, followed by a rearomatization step to yield the final product.

More complex radical-mediated transformations include cascade reactions. For instance, radical difluoromethylation/cyclization processes have been developed for synthesizing various heterocyclic structures. researchgate.netresearchgate.net A plausible mechanism, adapted for a hypothetical substrate, would involve the initial addition of the •CF₂H radical to a tethered alkene, forming a new alkyl radical. This radical could then undergo an intramolecular cyclization onto the aromatic ring of the methoxybenzene moiety, a process known as aryl radical cyclization. beilstein-journals.org

Another sophisticated radical pathway is isonitrile insertion. In this type of reaction, a difluoromethyl radical adds to the isonitrile carbon of a 2-isocyano-1,1'-biphenyl derivative, leading to an imidoyl radical. acs.org Subsequent intramolecular cyclization and rearomatization yield a 6-(difluoromethyl)phenanthridine. While this specific reaction produces a phenanthridine (B189435), the fundamental step of •CF₂H radical addition to an unsaturated system is a key mechanistic feature in many radical difluoromethylations. acs.org

| Radical Precursor | Initiation Method | Key Mechanistic Feature | Reference |

| CF₂HCOOH | Visible Light / PIDA | Radical addition to alkene, followed by intramolecular cyclization. | beilstein-journals.org |

| Difluoromethylborates | Chemical Oxidation (K₂S₂O₈) | Radical addition to isonitrile, forming an imidoyl radical. | acs.org |

| TMSCF₂H | Copper(I) / SET | Outer-sphere transfer of •CF₂H to an aryl radical. | rsc.org |

Table 1. Selected Radical Difluoromethylation Pathways and Key Mechanistic Steps. PIDA: (Diacetoxyiodo)benzene, SET: Single Electron Transfer, TMSCF₂H: (Difluoromethyl)trimethylsilane.

Anionic pathways typically involve the reaction of a nucleophilic difluoromethyl species or the generation of a carbanion that is subsequently functionalized. One strategy involves the deprotonation of a precursor like difluoromethyl phenyl sulfone (PhSO₂CF₂H) to form the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻). cas.cn This nucleophile can then participate in addition reactions.

A more direct approach involves the generation of difluorocarbene (:CF₂), which can react with nucleophiles. For example, the reaction of :CF₂ with ketones can proceed through the nucleophilic attack of the ketone's oxygen atom on the carbene. beilstein-journals.org In the context of synthesizing 1-(difluoromethyl)-2-methoxybenzene, a related pathway could involve the reaction of a phenoxide, generated from guaiacol (B22219), with difluorocarbene.

Furthermore, studies have shown that transient α,α-difluorobenzylic carbanions can be generated and trapped. researchgate.net These intermediates are typically unstable and prone to α-fluoride elimination, but strategies have been developed to capture them productively, for instance, through halogen transfer followed by nucleophilic substitution. researchgate.net

Transition metals, particularly copper, play a significant role in mediating difluoromethylation reactions. rsc.orgresearchgate.net A common approach is the copper-mediated cross-coupling of an aryl halide (e.g., 2-iodoanisole) with a difluoromethyl source.

One proposed catalytic cycle, described by Gooßen and co-workers for the reaction of aryl diazonium salts, begins with the transmetallation of the CF₂H group from a silicon-based reagent (TMSCF₂H) to a copper(I) complex. rsc.org A subsequent single electron transfer (SET) generates a copper(II) species and an aryl radical. The outer-sphere transfer of the CF₂H group from the copper complex to the aryl radical affords the desired difluoromethylated arene and regenerates the copper(I) catalyst. rsc.org

Other studies have focused on the fundamental interactions of relevant precursors with metal surfaces. For example, density functional theory (DFT) calculations on the hydrodeoxygenation of guaiacol on various transition metal surfaces (like Co, Ni, Cu, Pd, and Pt) show that the molecule's functional groups interact strongly with the metal. frontiersin.org This work highlights that demethylation to form catechol is often a favorable pathway on these surfaces. frontiersin.org While not a difluoromethylation reaction, these findings provide insight into how the 2-methoxyphenyl moiety coordinates to and reacts on transition metal catalysts, which is fundamental to designing catalytic cycles for its functionalization.

| Metal Catalyst | Precursor Type | Proposed Key Steps | Reference |

| Copper | Aryl Diazonium Salt | Transmetallation → SET → Aryl Radical Generation → CF₂H Transfer | rsc.org |

| Copper | Aryl Iodide | Oxidative Addition → Transmetallation → Reductive Elimination | rsc.org |

| Nickel / Cobalt | Guaiacol (HDO) | Adsorption → Calkyl–O Bond Scission (Demethylation) | frontiersin.org |

Table 2. Examples of Transition Metal Roles in Reactions of Guaiacol and its Derivatives. HDO: Hydrodeoxygenation, SET: Single Electron Transfer.

Experimental Mechanistic Probes

To distinguish between these potential pathways and validate the existence of proposed intermediates, a variety of experimental techniques are employed.

Radical trapping experiments are a cornerstone of mechanistic investigation for reactions suspected to involve radical intermediates. researchgate.net In these experiments, a stable radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT), is added to the reaction mixture.

If the reaction proceeds through a radical pathway, the scavenger will intercept, or "trap," the key radical intermediates (e.g., •CF₂H or an aryl radical). This trapping action prevents the radical from continuing the propagation chain, leading to a significant reduction in the yield of the desired product or complete inhibition of the reaction. beilstein-journals.org For example, in a visible-light-promoted radical cyclization, the introduction of TEMPO was shown to significantly impede the formation of the product, providing strong evidence for a radical-mediated mechanism. beilstein-journals.org Similarly, mechanistic studies of isonitrile insertion confirmed the generation of the difluoromethyl radical by trapping it with TEMPO. acs.org

| Reaction Type | Radical Scavenger | Observation | Conclusion | Reference |

| Radical Difluoromethylation/Cyclization | TEMPO or BHT | Reaction was significantly impeded. | A radical intermediate is crucial for the reaction. | beilstein-journals.org |

| Radical Isonitrile Insertion | TEMPO | Predominant formation of TEMPO-CF₂H adduct. | The difluoromethyl radical is generated and trapped. | acs.org |

| Copper-Mediated Difluoromethylation | Radical Inhibitors | Reaction likely proceeds through a radical pathway. | Supports a mechanism involving aryl radical intermediates. | rsc.org |

Table 3. Representative Radical Trapping Experiments.

Spectroscopic methods are invaluable for obtaining real-time information about a reaction's progress. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. On-line reaction monitoring by NMR allows for the direct observation of the consumption of starting materials and the formation of intermediates and products, providing deep insights into reaction kinetics and mechanisms. magritek.com

For difluoromethylation reactions, ¹⁹F NMR is an exceptionally useful tool. azom.com The fluorine nucleus (¹⁹F) has 100% natural abundance and is highly sensitive in NMR experiments. Moreover, the chemical shifts in ¹⁹F NMR span a very wide range, which minimizes the likelihood of signal overlap, even in complex reaction mixtures. magritek.comnih.gov

In the context of this compound synthesis, ¹⁹F NMR can be used to monitor the appearance of the product signal, which is typically a doublet in the proton-coupled spectrum (due to coupling with the hydrogen of the CF₂H group) or a singlet in the proton-decoupled spectrum. rsc.org The chemical shift of this signal provides information about the electronic environment of the CF₂H group. By acquiring spectra sequentially over time, a kinetic profile of the reaction can be constructed, helping to identify rate-limiting steps and detect transient fluorinated intermediates that may accumulate during the reaction. magritek.com

| Compound Type | ¹⁹F NMR Signal (CDCl₃) | Multiplicity (Proton-Coupled) | J-Coupling (JHF) | Reference |

| 1-(difluoromethyl)-2-phenyl-1H-imidazole | δ -90.56 ppm | d | 59.8 Hz | rsc.org |

| (4-bromobenzyl)(difluoromethyl)sulfane | δ -94.20 ppm | d | 56.3 Hz | rsc.org |

| 1-Aryl-2,2-difluoro-1,3-diols | Not specified | Not specified | Not specified | cas.cn |

| N-CHF₂ Derivatives | δ -90.80 to -92.05 ppm | dd | ~61 Hz | semanticscholar.org |

Table 4. Representative ¹⁹F NMR Data for Difluoromethylated Compounds. Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. d: doublet, dd: doublet of doublets.

Computational Approaches to Reaction Mechanism Elucidation

To gain deeper insights into the difluoromethylation reactions leading to the synthesis of this compound, computational chemistry serves as a powerful tool. By employing methods like Density Functional Theory (DFT), researchers can model the reaction pathways, analyze transition states, and understand the electronic factors that govern the reaction's progress and selectivity.

Transition State Calculations and Energy Profiles

A crucial aspect of understanding a chemical reaction is identifying the transition states and mapping the energy profile of the reaction pathway. Transition state calculations help in determining the energy barriers, or activation energies, that must be overcome for the reaction to proceed.

The synthesis of aryl difluoromethyl ethers, such as this compound, often proceeds through the reaction of a phenoxide with a difluorocarbene source. sci-hub.se The phenoxide is generated by treating the corresponding phenol (B47542) (2-methoxyphenol in this case) with a base. sci-hub.se The difluorocarbene is typically generated in situ from a precursor like S-(Difluoromethyl)sulfonium Salt. sci-hub.se

Computational studies, often using DFT, can model this process. The energy profile would map the energy changes as the reactants (2-methoxyphenoxide and difluorocarbene) approach each other, form a transition state, and finally yield the product anion, which is then protonated to give this compound. sci-hub.se

For analogous reactions, such as the hydrodeoxygenation of guaiacol (a related 2-methoxyphenol derivative) to anisole (B1667542), DFT calculations have been used to determine activation energies. researchgate.net For example, the demethoxylation of anisole was found to have an activation energy of 1.7 eV. researchgate.net While this is a different reaction, it highlights the utility of these calculations in quantifying the energy barriers of specific reaction steps.

The general mechanism for the O-difluoromethylation of phenols involves the following key steps, each with an associated energy change that can be calculated:

Deprotonation of the phenol: 2-methoxyphenol reacts with a base to form the 2-methoxyphenoxide anion.

Formation of difluorocarbene: The difluorocarbene precursor decomposes to generate the highly reactive difluorocarbene species.

Nucleophilic attack: The 2-methoxyphenoxide anion attacks the electrophilic difluorocarbene.

Transition State: A high-energy transition state is formed as the new C-O bond is being created.

Formation of the product anion: The reaction passes through the transition state to form the difluoromethoxide anion.

Protonation: The anion is protonated to yield the final product, this compound.

| Reaction Step | Description | Expected Energy Change |

| 1 | Deprotonation of 2-methoxyphenol | Endothermic (requires energy) |

| 2 | Formation of difluorocarbene | Endothermic (requires energy) |

| 3 | Nucleophilic attack and transition state formation | Exothermic (releases energy) |

| 4 | Formation of this compound | Exothermic (releases energy) |

This table provides a qualitative overview of the expected energy changes during the difluoromethylation of 2-methoxyphenol. The actual values would be determined through specific computational calculations.

Analysis of Electronic and Spin Density Distributions

Computational methods also allow for the detailed analysis of how electrons are distributed in the molecules and how this distribution changes throughout the reaction. This is crucial for understanding the reactivity of the species involved.

In the context of the difluoromethylation of 2-methoxyphenol, the key interacting species are the nucleophilic 2-methoxyphenoxide and the electrophilic difluorocarbene. Analysis of the electronic distribution, often visualized through molecular orbital plots or electron density maps, would show a high concentration of electron density on the oxygen atom of the phenoxide, confirming its nucleophilic character. Conversely, the difluorocarbene would exhibit a region of low electron density on the carbon atom, making it susceptible to nucleophilic attack.

Spin density analysis becomes particularly relevant if radical pathways are involved. While the primary mechanism for the reaction of phenols with difluorocarbene is generally considered ionic, side reactions or alternative mechanisms could involve radical species. sci-hub.se Spin density calculations can help identify the location of unpaired electrons in these radical intermediates, providing insight into their stability and reactivity. For instance, in studies of other open-shell systems like iron nitrosyl complexes, DFT calculations have been used to map the spin density distribution, which describes the spatial location of unpaired electrons. tu-braunschweig.de

For the difluoromethylation reaction, such analysis could be used to investigate the possibility of a single-electron transfer (SET) from the phenoxide to the difluorocarbene precursor, which would generate a phenoxy radical and a difluoromethyl radical. The spin density distribution in these radical intermediates would then dictate the subsequent bond-forming steps.

The electronic properties of the reactants and intermediates, such as their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can also be calculated. The HOMO of the nucleophile (2-methoxyphenoxide) and the LUMO of the electrophile (difluorocarbene) are the key orbitals involved in the bond-forming step. The energy gap between the HOMO and LUMO can provide a measure of the reactivity; a smaller gap generally indicates a more facile reaction.

| Molecular Species | Key Electronic Feature | Implication for Reactivity |

| 2-Methoxyphenoxide | High electron density on the oxygen atom (High HOMO) | Strong nucleophile |

| Difluorocarbene | Low electron density on the carbon atom (Low LUMO) | Strong electrophile |

| Reaction Intermediates | Distribution of charge and spin | Determines subsequent reaction pathways |

This table summarizes the key electronic features of the reacting species and their implications for the difluoromethylation reaction.

Reactivity and Derivatization of 1 Difluoromethyl 2 Methoxybenzene Scaffold

Transformations of the Difluoromethyl Group

The difluoromethyl group, while relatively stable, can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Oxidation Reactions (e.g., to Difluoromethylated Phenols)

Reduction Reactions (e.g., to Methyl Groups)

The reduction of the difluoromethyl group to a methyl group represents a significant synthetic transformation. While specific protocols for the reduction of 1-(difluoromethyl)-2-methoxybenzene to 2-methylanisole (B146520) are not explicitly detailed in the literature, catalytic reduction methods for aryl halides offer a potential route. caltech.edu For instance, ruthenium-based catalysts have been shown to be effective in the reduction of aryl bromides using isopropanol (B130326) as a mild reducing agent. caltech.edu The applicability of such catalytic systems to the C-F bonds in a difluoromethyl group would require further investigation.

Conversion to Other Fluoroalkyl Moieties (e.g., -CF₂, =CF₂)

The difluoromethyl group can serve as a precursor to other valuable fluoroalkyl moieties. For example, iron(III) halides have been shown to catalyze the halogen exchange of trifluoromethyl arenes to produce bromodifluoromethyl (ArCF₂Br), chlorodifluoromethyl (ArCF₂Cl), and iododifluoromethyl (ArCF₂I) arenes. chemrxiv.org Although this transformation starts from a trifluoromethyl group, it highlights a strategy for introducing other halogens into a fluorinated methyl group, which could potentially be adapted for difluoromethyl compounds. These resulting halodifluoromethyl arenes are versatile synthetic intermediates for further diversification. chemrxiv.org

Reactivity as a Lipophilic Hydrogen Bond Donor

The difluoromethyl group is recognized as a lipophilic hydrogen bond donor, a property that is of significant interest in medicinal chemistry as it can mimic the hydrogen bonding capabilities of hydroxyl, thiol, or amine groups. caltech.educhemrxiv.orgnih.govresearchgate.netrsc.org A study on a series of difluoromethyl anisoles demonstrated that the C-H bond of the CHF₂ group can act as a hydrogen bond donor. caltech.educhemrxiv.orgnih.govresearchgate.net The hydrogen bond acidity of these compounds was quantified using ¹H NMR analysis, revealing that the difluoromethyl group's hydrogen bond donating capacity is comparable to that of thiophenol and aniline (B41778) groups, though weaker than that of a hydroxyl group. caltech.educhemrxiv.orgnih.govresearchgate.net

The lipophilicity of these compounds was also investigated, with experimental ΔlogP values (the difference in the logarithm of the partition coefficient between the difluoromethyl compound and its methyl analogue) spanning from -0.1 to +0.4. caltech.educhemrxiv.orgnih.govresearchgate.net This indicates that the difluoromethyl group can either slightly decrease or increase lipophilicity compared to a methyl group, depending on the substitution pattern of the aromatic ring.

| Property | Observation | Reference |

| Hydrogen Bond Acidity (A) | 0.085–0.126 for a series of difluoromethyl anisoles | caltech.educhemrxiv.orgnih.gov |

| Lipophilicity (ΔlogP) | -0.1 to +0.4 compared to methyl analogues | caltech.educhemrxiv.orgnih.gov |

Transformations of the Methoxybenzene Moiety

The methoxy-substituted benzene (B151609) ring is susceptible to various transformations, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (e.g., Halogenation)

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The difluoromethyl group (-CHF₂), on the other hand, is a deactivating and meta-directing group due to its electron-withdrawing nature. In this compound, the directing effects of these two substituents are synergistic for substitution at the 4- and 6-positions (para and ortho to the methoxy group, respectively) and antagonistic for the 3- and 5-positions.

Given the strong activating and directing effect of the methoxy group, electrophilic halogenation is expected to occur predominantly at the positions ortho and para to it. Studies on the bromination of the structurally related compound guaiacol (B22219) (2-methoxyphenol) have shown that bromination occurs at the position para to the hydroxyl group. researchgate.net In the case of this compound, this would correspond to the 4-position. Therefore, the major product of halogenation is anticipated to be 4-halo-1-(difluoromethyl)-2-methoxybenzene. The use of N-halosuccinimides in fluorinated alcohols provides a method for regioselective halogenation of arenes under mild conditions. nih.gov

| Reagent | Expected Major Product(s) | Reference |

| N-Bromosuccinimide (NBS) | 4-Bromo-1-(difluoromethyl)-2-methoxybenzene | nih.govresearchgate.net |

| N-Chlorosuccinimide (NCS) | 4-Chloro-1-(difluoromethyl)-2-methoxybenzene | nih.gov |

| N-Iodosuccinimide (NIS) | 4-Iodo-1-(difluoromethyl)-2-methoxybenzene | nih.gov |

Functional Group Interconversions on the Benzene Ring

The benzene ring of this compound can be functionalized through various transformations, primarily initiated by directed ortho-metalation (DoM) or electrophilic aromatic substitution. These initial modifications then open the door to a wide array of functional group interconversions.

A primary strategy for introducing functional groups onto the aromatic core of this compound is through directed ortho-metalation (DoM). wikipedia.orgbaranlab.org The methoxy group acts as a powerful directing metalation group (DMG), facilitating the deprotonation of the ortho-protons by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.orguwindsor.ca In the case of this compound, the methoxy group at the C2 position directs lithiation primarily to the C6 position due to chelation of the lithium cation. The adjacent difluoromethyl group at C1 may exert a minor electronic and steric influence on the regioselectivity of this process.

Once the aryllithium species is formed, it can be quenched with a variety of electrophiles to introduce different functional groups. For instance, reaction with iodine or bromine sources would yield the corresponding 6-halo-1-(difluoromethyl)-2-methoxybenzene derivatives, which are valuable precursors for cross-coupling reactions. Quenching with aldehydes or ketones would introduce hydroxymethyl or substituted hydroxymethyl groups, respectively.

Another avenue for functionalization is electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, while the difluoromethyl group is a deactivating, meta-directing group. In this compound, the powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the C4 and C6 positions. Halogenation, nitration, and Friedel-Crafts reactions are common electrophilic substitutions that can be employed, although the reaction conditions may need to be carefully controlled to manage the regioselectivity and the deactivating effect of the difluoromethyl group.

The table below summarizes potential functional group interconversions on the benzene ring of this compound, based on established methodologies for similar aromatic compounds.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | 1. sec-BuLi, TMEDA, THF, -78 °C; 2. I₂ | 1-(Difluoromethyl)-6-iodo-2-methoxybenzene | Directed ortho-Metalation / Halogenation |

| This compound | 1. n-BuLi, THF, -78 °C; 2. DMF | 6-(Difluoromethyl)-2-methoxybenzaldehyde | Directed ortho-Metalation / Formylation |

| This compound | Br₂, FeBr₃ | 4-Bromo-1-(difluoromethyl)-2-methoxybenzene | Electrophilic Halogenation |

| This compound | HNO₃, H₂SO₄ | 1-(Difluoromethyl)-2-methoxy-4-nitrobenzene | Electrophilic Nitration |

Table 1: Representative Functional Group Interconversions on the this compound Ring

Cross-Coupling and Annulation Reactions Involving the Aromatic Core

The halogenated derivatives of this compound, synthesized as described in the previous section, are key intermediates for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this scaffold.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. nih.govrsc.orgnih.govillinois.edu A bromo or iodo derivative of this compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups and is a cornerstone of modern organic synthesis.

The Sonogashira coupling provides a direct route to arylethynyl compounds by coupling an aryl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynes are valuable intermediates that can undergo further transformations, such as hydration to form ketones or participation in cycloaddition reactions.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. rug.nlyoutube.com An aryl halide or triflate derived from this compound can be coupled with a primary or secondary amine using a palladium catalyst and a suitable base. This reaction has broad substrate scope and has largely replaced classical methods for C-N bond formation.

The table below illustrates representative cross-coupling reactions starting from a hypothetical halo-substituted this compound.

| Starting Halide | Coupling Partner | Catalyst/Ligand | Base | Product | Reaction Type |

| 1-Bromo-6-(difluoromethyl)-2-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-(Difluoromethyl)-2-methoxy-1,1'-biphenyl | Suzuki-Miyaura Coupling |

| 1-Iodo-6-(difluoromethyl)-2-methoxybenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 1-(Difluoromethyl)-2-methoxy-6-(phenylethynyl)benzene | Sonogashira Coupling |

| 1-Bromo-6-(difluoromethyl)-2-methoxybenzene | Morpholine | Pd₂(dba)₃, Xantphos | NaOt-Bu | 4-(6-(Difluoromethyl)-2-methoxyphenyl)morpholine | Buchwald-Hartwig Amination |

Table 2: Representative Cross-Coupling Reactions of Halo-1-(difluoromethyl)-2-methoxybenzene

Annulation reactions , where a new ring is fused onto the existing aromatic core, can also be envisioned. For example, a di-functionalized derivative of this compound, such as a molecule bearing both a halide and a nucleophilic or electrophilic handle, could undergo intramolecular cyclization to form a variety of heterocyclic systems. Similarly, intermolecular annulation reactions, such as those involving [4+2] or [3+2] cycloadditions with appropriately substituted derivatives, could lead to the construction of more complex polycyclic architectures.

Computational Chemistry and Theoretical Studies on 1 Difluoromethyl 2 Methoxybenzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is extensively used to determine the electronic structure and properties of molecules, providing a robust framework for discussing chemical reactivity. researchgate.net For 1-(difluoromethyl)-2-methoxybenzene, DFT calculations can elucidate its fundamental chemical nature.

DFT is highly effective for calculating global and local reactivity descriptors that predict how a molecule will interact with other chemical species. These parameters are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity).

From these orbital energies, key reactivity indices can be calculated:

Chemical Potential (µ) : Represents the tendency of electrons to escape from the system. It is calculated as µ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO). A larger HOMO-LUMO gap implies greater hardness and lower reactivity. nih.gov

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule. It is calculated as ω = µ² / (2η). nih.gov

These parameters, calculated for this compound, allow for a quantitative assessment of its stability and reactivity profile. researchgate.netnih.gov For instance, the calculated values can predict whether the molecule is more likely to act as an electron donor or acceptor in a reaction.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Correlates with nucleophilicity/ionization potential |

| LUMO Energy (ELUMO) | - | Correlates with electrophilicity/electron affinity |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity nih.gov |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Measures electron escaping tendency nih.gov |

| Chemical Hardness (η) | ELUMO - EHOMO | Resistance to charge transfer nih.gov |

| Global Electrophilicity (ω) | µ² / (2η) | Quantifies electron-accepting capability nih.gov |

A detailed analysis of the frontier molecular orbitals (FMOs) provides a visual and quantitative picture of a molecule's reactivity. nih.gov For this compound, DFT calculations can map the spatial distribution of the HOMO and LUMO.

HOMO : The location of the HOMO indicates the most probable sites for electrophilic attack. In substituted benzenes, the HOMO is typically distributed across the π-system of the aromatic ring.

LUMO : The location of the LUMO reveals the most probable sites for nucleophilic attack. The electron-withdrawing difluoromethyl group is expected to lower the LUMO energy and localize it partially on the ipso-carbon and the CHF₂ group itself, influencing the molecule's susceptibility to nucleophiles. researchgate.net

Spin density distribution analysis is crucial for understanding open-shell species, such as radical ions or triplet states. For the stable, closed-shell this compound, the total spin density is zero. However, if an electron is removed (forming a radical cation) or added (forming a radical anion), the resulting spin density distribution, calculated via DFT, would show precisely how the unpaired electron is delocalized across the molecule. This information is key to predicting the reactivity of these radical species.

| Molecular Orbital | Description | Information Gained |

|---|---|---|

| HOMO (Highest Occupied) | The outermost orbital containing electrons. | Region of highest nucleophilicity; site of electrophilic attack. |

| LUMO (Lowest Unoccupied) | The lowest-energy orbital without electrons. | Region of highest electrophilicity; site of nucleophilic attack. |

| Spin Density | Distribution of unpaired electron spin (for radical species). | Identifies radical centers and delocalization pathways. bhu.ac.in |

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The solvent can significantly influence reaction rates and equilibria through intermolecular interactions. researchgate.netresearcher.life Computational models can account for these interactions to provide more realistic predictions of reaction energetics.

Two common approaches are:

Implicit Solvation Models : The solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. rsc.orgekb.eg This method is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models : A number of individual solvent molecules are included in the calculation along with the solute molecule. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding.

For this compound, studying a reaction like a nucleophilic aromatic substitution using a PCM model would reveal how the energy of the transition state and products changes in solvents of different polarities, thereby predicting how the reaction rate would be affected. rsc.org

Advanced Quantum Chemical Methodologies (e.g., DLPNO-(U)CCSD(T))

While DFT is a versatile workhorse, the Coupled Cluster method with single, double, and perturbative triple excitations, CCSD(T), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. google.com However, its computational cost scales very steeply with the size of the molecule, limiting its use.

The Domain-Based Local Pair Natural Orbital (DLPNO)-CCSD(T) method is a significant advancement that dramatically reduces the computational cost while retaining most of the accuracy of the canonical CCSD(T) method. researchgate.netgoogle.com It achieves nearly linear scaling with system size, making it possible to perform highly accurate calculations on molecules with hundreds of atoms. google.comreddit.com

For this compound, DLPNO-CCSD(T) serves several key purposes:

Benchmarking : It can provide highly accurate reference energies for specific reactions or conformational analyses. rsc.org

Validation : These benchmark energies can be used to test the accuracy of more cost-effective DFT functionals for the system under study.

Difficult Cases : For systems where DFT might fail, such as those with significant non-covalent interactions or complex electronic structures, DLPNO-CCSD(T) can provide a more reliable result.

In Silico Design and Prediction of Novel Difluoromethylated Structures

In silico (computational) design is a powerful strategy for discovering new molecules with tailored properties, bypassing the need for laborious and expensive synthesis of every candidate compound. researchgate.netscirp.org Starting with this compound as a lead scaffold, computational methods can be used to design and screen a virtual library of new derivatives.

The process typically involves:

Library Generation : A virtual library is created by systematically modifying the parent structure, for example, by adding different substituents at various positions on the benzene (B151609) ring.

Property Calculation : For each molecule in the library, key properties are calculated using methods like DFT. These could include electronic properties (HOMO/LUMO energies), physicochemical properties (dipole moment, polarizability), or descriptors relevant to a specific application (e.g., binding affinity to a protein target). scirp.org

Screening and Selection : The library is filtered based on the desired property profile, identifying a smaller set of promising candidates for further investigation or experimental synthesis.

This approach allows for the rational design of novel difluoromethylated aromatic compounds with optimized characteristics for applications in materials science or medicinal chemistry.

Machine Learning Approaches in Organofluorine Chemistry

Machine learning (ML) is revolutionizing chemical research by enabling the rapid and accurate prediction of molecular properties. nih.gov In organofluorine chemistry, ML models can be trained on large datasets generated from either experiments or high-level quantum chemical calculations (like DFT). nih.gov

Once trained, these models can predict properties for new molecules, such as this compound and its derivatives, in a fraction of a second, bypassing the need for new, time-consuming DFT or CCSD(T) calculations. acs.orgacs.org Key applications include:

Property Prediction : ML models have been successfully developed to predict a wide range of properties for organofluorine compounds, including lipophilicity (logP), solubility, and NMR chemical shifts. researchgate.netnih.govacs.org

High-Throughput Screening : The immense speed of ML predictions makes it possible to screen vast virtual libraries of millions of compounds to identify candidates with desirable properties, a task that would be computationally prohibitive using DFT alone. nih.gov

Model Interpretation : Advanced ML techniques can also help identify the key structural features that influence a particular property, providing chemical insights that can guide molecular design.

For this compound, an ML model trained on a relevant dataset of fluorinated compounds could instantly predict its solubility in various solvents or its potential for bioactivity, dramatically accelerating the research and development cycle. nih.govacs.org

Advanced Analytical Characterization Techniques in Research on 1 Difluoromethyl 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-(difluoromethyl)-2-methoxybenzene by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the organic framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the proton of the difluoromethyl group. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to their distinct chemical environments and spin-spin coupling interactions. The methoxy (-OCH₃) protons present as a sharp singlet, while the proton of the difluoromethyl (-CHF₂) group appears as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon of the difluoromethyl group is readily identifiable by its characteristic triplet splitting pattern, a result of one-bond coupling with the two fluorine atoms. The aromatic carbons also show distinct chemical shifts, with the carbon attached to the methoxy group and the carbon bearing the difluoromethyl group being significantly influenced by these substituents.

A study on 1,2-dimethoxybenzene (B1683551) provides comparative insights into the behavior of methoxy groups on a benzene (B151609) ring, highlighting their conformational mobility which can influence the NMR spectra. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | Aromatic protons (multiplet), Methoxy protons (singlet), Difluoromethyl proton (triplet) | Aromatic carbons, Methoxy carbon, Difluoromethyl carbon (triplet) |

| 1,2-Dimethoxybenzene | Aromatic protons (multiplet), Methoxy protons (singlet) researchgate.net | Aromatic carbons, Methoxy carbons researchgate.netchemicalbook.com |

| Difluoromethyl 4-methoxybenzoate | 8.02 (d), 7.28 (t), 6.94 (d), 3.87 (s) rsc.org | Not explicitly provided rsc.org |

Note: Specific chemical shift values and coupling constants can vary depending on the solvent and the spectrometer frequency.

Fluorine-19 (¹⁹F) NMR is a powerful and highly sensitive technique for characterizing fluorine-containing compounds like this compound. ucsb.edu The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons, providing valuable information for assigning their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu The HSQC spectrum of this compound would show a correlation between the difluoromethyl proton and the difluoromethyl carbon, as well as correlations between each aromatic proton and its corresponding carbon atom. This is a highly sensitive method for assigning carbon signals. columbia.edu

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Identification and Purity

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. nih.govnih.gov For this compound (C₈H₈F₂O), HRMS would be used to measure the exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), which can then be compared to the calculated theoretical mass. This technique is invaluable for confirming the identity of the target compound and distinguishing it from other potential isomers or impurities. The high accuracy of HRMS is particularly beneficial in the analysis of fluorinated compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while the MS detector provides mass spectra for each separated component.

In the analysis of this compound, GC-MS is used to:

Confirm Purity: A pure sample should ideally show a single peak in the gas chromatogram.

Identify Impurities: Any additional peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities from the synthesis or degradation products.

Provide Structural Information: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can provide further structural confirmation. rsc.org The fragmentation pattern is often reproducible and can serve as a fingerprint for the compound. nih.gov For some volatile compounds, derivatization techniques like silylation may be employed to enhance their suitability for GC-MS analysis, though this is not typically necessary for this compound itself. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio. researchgate.net For a molecule like this compound, which possesses moderate polarity, reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice. nih.gov The separation would likely be performed on a C18 stationary phase, which effectively retains aromatic compounds.

Mass spectrometric detection, particularly with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) instrument, would provide accurate mass data, confirming the elemental composition (C₈H₈F₂O). nih.gov Electrospray ionization (ESI) in positive mode would be suitable, likely forming a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would yield characteristic fragmentation patterns, useful for structural confirmation, especially to distinguish it from isomers.

Table 1: Predicted LC-MS Parameters for the Analysis of this compound

| Parameter | Predicted Value/Condition | Rationale/Based On |

| Chromatography Mode | Reversed-Phase HPLC | Standard for moderately polar aromatic compounds. nih.gov |

| Stationary Phase (Column) | C18 (e.g., 2.1 x 50 mm, 2.5 µm) | Excellent retention for aromatic ethers like anisole (B1667542). spectralabsci.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid | Common solvents for RP-HPLC providing good peak shape. nih.govwikipedia.org |

| Elution Type | Gradient | To ensure efficient elution and separation from potential impurities. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale columns. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Effective for ethers and aromatic compounds, promoting [M+H]⁺ formation. |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | Provides high mass accuracy for formula confirmation. nih.gov |

| Expected Precursor Ion | m/z 159.0612 [M+H]⁺ | Calculated for C₈H₉F₂O⁺. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. The IR and Raman spectra of this compound would be dominated by vibrations from the benzene ring, the methoxy group, and the difluoromethyl group.

The 1,2-disubstituted (ortho) pattern on the benzene ring gives rise to a characteristic strong C-H out-of-plane bending absorption in the infrared spectrum around 735–770 cm⁻¹. libretexts.orgopenstax.org Aromatic C=C stretching vibrations are expected in the 1450–1600 cm⁻¹ region. openstax.org The methoxy group is identifiable by its C-O-C asymmetric and symmetric stretching bands. In anisole, these appear around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). bartleby.com The C-F bonds of the difluoromethyl group are expected to produce very strong IR absorptions, typically in the 1100-1000 cm⁻¹ region, which may overlap with the C-O stretching bands.

Table 2: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity | Notes |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Strong | Characteristic of the benzene ring. openstax.org |

| 2980-2850 | Methyl (CH₃) C-H Stretch | Medium | Medium | From the methoxy group. bartleby.com |

| ~1600, ~1500 | Aromatic C=C Ring Stretch | Medium-Strong | Strong | Typical for substituted benzenes. libretexts.org |

| ~1250 | Asymmetric Ar-O-C Stretch | Strong | Medium-Weak | Characteristic of aryl ethers like anisole. bartleby.com |

| 1100-1000 | C-F Stretch | Very Strong | Weak | Expected for the -CHF₂ group. |

| ~1040 | Symmetric Ar-O-C Stretch | Medium | Medium-Weak | Characteristic of aryl ethers like anisole. bartleby.com |

| 770-735 | C-H Out-of-Plane Bend | Strong | Weak | Diagnostic for 1,2-disubstitution on a benzene ring. openstax.orgthieme-connect.de |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While no crystal structure for this compound has been reported, data from its parent compound, anisole, offers valuable insight. Anisole crystallizes in the monoclinic space group P2₁/c. nih.govnih.gov Its molecules adopt a nearly flat conformation and are arranged in a herringbone pattern, driven by close packing and edge-to-face C-H···π interactions rather than π-π stacking. nih.gov

The introduction of the difluoromethyl group at the ortho position would significantly influence the crystal packing. The C-F bond is highly polarized, enabling potential intermolecular interactions such as C-H···F hydrogen bonds. These interactions, along with steric hindrance from the -CHF₂ group, would likely lead to a different crystal system and packing motif compared to anisole.

Table 3: Crystallographic Data for the Analogous Compound Anisole at 100 K

| Parameter | Anisole |

| Chemical Formula | C₇H₈O |

| Formula Weight | 108.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.700 |

| b (Å) | 5.4468 |

| c (Å) | 7.8567 |

| β (°) ** | 98.401 |

| Volume (ų) ** | 579.9 |

| Z | 4 |

| Molecules per Asymmetric Unit (Z') | 2 |

| Reference | nih.govnih.gov |

Electrochemical Methods for Redox Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to study the redox properties of a molecule by measuring its oxidation and reduction potentials. The electrochemical behavior of this compound is dictated by the electronic effects of its substituents on the aromatic ring.

The methoxy (-OCH₃) group is a strong electron-donating group, which increases the electron density of the benzene ring and makes it easier to oxidize. uchile.cl Conversely, the difluoromethyl (-CHF₂) group is electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect decreases the ring's electron density, making oxidation more difficult.

Table 4: Comparison of Anodic Peak Potentials (Ep) for Structurally Related Aromatic Compounds

| Compound | Key Substituents | Effect of Substituent | Typical Oxidation Potential (Ep vs. Ag/AgCl) | Reference |

| Anisole | -OCH₃ | Donating | ~ +1.3 to +1.5 V | researchgate.net |

| 1,4-Dimethoxybenzene | Two -OCH₃ | Strongly Donating | ~ +0.9 V | acs.org |

| 4-Bromo-2,5-dimethoxyamphetamine | -Br | Withdrawing | Higher than non-halogenated parent | uchile.cl |

| This compound (Predicted) | -OCH₃, -CHF₂ | Competing (Net Withdrawing) | > +1.5 V (Predicted) | N/A |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Difluoromethyl)-2-methoxybenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous difluoromethyl-substituted benzene derivatives are synthesized using bases like NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMSO or acetonitrile) at controlled temperatures (60–80°C) . Optimization involves adjusting stoichiometry, reaction time, and purification methods (e.g., column chromatography or recrystallization). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The difluoromethyl group (CF₂H) shows characteristic splitting in ¹H NMR (triplet of triplets, δ ~6.0–6.5 ppm) due to coupling with two fluorine atoms. Aromatic protons adjacent to the methoxy group (OCH₃) resonate at δ ~3.8–4.0 ppm .

- IR : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, while the methoxy C-O bond shows absorption near 1250 cm⁻¹ .

- MS : Molecular ion peaks (M⁺) confirm the molecular formula, with fragmentation patterns indicating loss of -OCH₃ or -CF₂H groups .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Distillation under reduced pressure is suitable for volatile impurities, while recrystallization using ethanol/water mixtures enhances purity. For complex mixtures, flash chromatography with silica gel and ethyl acetate/hexane eluents is recommended .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability or impurity effects. Solutions include:

- Comparative Bioassays : Test compounds under identical conditions (e.g., cell lines, concentrations) .

- Metabolic Stability Studies : Use liver microsomes to assess if metabolites contribute to activity discrepancies .

- Structural Modifications : Introduce isotopic labeling (e.g., ¹⁸F) to track bioactive moieties .

Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Evaluate electronic effects of the -CF₂H group on aromatic ring electrophilicity. The electron-withdrawing nature of fluorine increases para-substitution reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to identify binding modes. Fluorine’s van der Waals radius and hydrophobicity enhance target affinity .

Q. What reaction mechanisms govern the substitution behavior of the difluoromethyl group in this compound under nucleophilic conditions?

- Methodological Answer : The -CF₂H group undergoes nucleophilic aromatic substitution (SNAr) when activated by electron-withdrawing groups. Kinetic studies using Hammett plots or isotopic labeling (²H/¹⁸O) reveal rate-determining steps. Solvent effects (e.g., DMSO vs. THF) influence transition-state stabilization .

Q. How do structural modifications (e.g., halogenation, alkylation) impact the physicochemical properties of this compound?

- Methodological Answer :

- Lipophilicity : Introduce -Cl or -Br via electrophilic substitution to increase logP values, enhancing membrane permeability .

- Solubility : Adding polar groups (e.g., -OH or -NH₂) via Friedel-Crafts alkylation improves aqueous solubility .

- Thermal Stability : Thermogravimetric analysis (TGA) quantifies decomposition temperatures post-modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.